molecular formula C16H19F3N4O B2758993 N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 954355-96-5

N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2758993
CAS RN: 954355-96-5
M. Wt: 340.35
InChI Key: HWXHFFVXSKYDHR-UHFFFAOYSA-N
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Description

“N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a trifluoromethyl phenyl group and a carboxamide group. The presence of the trifluoromethyl group could potentially impart unique properties to this compound, as trifluoromethyl groups are known to enhance the chemical and thermal stability of compounds and can also influence their biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The carboxamide group could be introduced through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the trifluoromethyl phenyl group, and the carboxamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the carboxamide group. The trifluoromethyl group is known to be quite stable and resistant to many types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance its stability and lipophilicity .

Scientific Research Applications

Glycosylation Reactions

N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide: serves as an accessible and stable thiophile. It activates batches of p-tolyl thioglycoside donors at room temperature. Here’s how it contributes to glycosylation reactions:

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif within this compound plays a crucial role in H-bond catalysts. These catalysts are widely used in promoting organic transformations. The compound’s privileged motif contributes to enhancing catalytic activity and selectivity .

properties

IUPAC Name

N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O/c1-9(2)14-13(15(24)20-10(3)4)21-22-23(14)12-7-5-6-11(8-12)16(17,18)19/h5-10H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXHFFVXSKYDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

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